4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
Description
Chemical Structure and Synthesis 4-[Butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide (CAS: 476320-83-9) is a benzamide derivative featuring a sulfamoyl group substituted with butyl and methyl moieties, linked to an anthraquinone scaffold. Its molecular formula is C₂₉H₃₀N₂O₅S, with a molecular weight of 518.62 g/mol . Related benzamide derivatives, such as N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, are synthesized via amide bond formation between acid chlorides and 1-aminoanthraquinone, achieving yields up to 94% .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-4-16-28(2)34(32,33)18-14-12-17(13-15-18)26(31)27-22-11-7-10-21-23(22)25(30)20-9-6-5-8-19(20)24(21)29/h5-15H,3-4,16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYPIRFCJLGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide likely involves multiple steps, including the formation of the sulfonamide and anthraquinone moieties, followed by their coupling.
Formation of Sulfonamide: The sulfonamide group can be synthesized by reacting a sulfonyl chloride with a secondary amine (N-butyl-N-methylamine) under basic conditions.
Formation of Anthraquinone: The anthraquinone moiety can be synthesized through the oxidation of anthracene using strong oxidizing agents like potassium dichromate or nitric acid.
Coupling Reaction: The final step involves coupling the sulfonamide and anthraquinone intermediates, possibly through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, solvent recycling, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The anthraquinone moiety can undergo further oxidation to form various quinone derivatives.
Reduction: Reduction of the anthraquinone can yield anthracene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Various quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfonamide and anthraquinone groups can act as catalysts in organic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Sulfonamide derivatives are known for their antimicrobial properties.
Anticancer Agents: Anthraquinone derivatives are studied for their potential anticancer activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry
Dyes and Pigments: Anthraquinone derivatives are used in the production of dyes and pigments.
Materials Science:
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes. As an anticancer agent, it might intercalate into DNA and disrupt replication.
Comparison with Similar Compounds
Key Functional Features
- Sulfamoyl Group : The butyl(methyl)sulfamoyl substituent may enhance lipophilicity and influence binding interactions, similar to sulfonamide-containing antifungal agents like LMM5 and LMM11 .
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity The sulfamoyl group in the target compound and LMM5 is critical for interactions with biological targets. LMM5 demonstrates antifungal activity (MIC₅₀ = 8 µg/mL against C. albicans), attributed to its sulfamoyl and 1,3,4-oxadiazole moieties . The target compound’s butyl(methyl)sulfamoyl group may offer enhanced membrane permeability compared to LMM5’s benzyl group. Anthraquinone Positional Isomerism: Compounds with substitutions at the anthraquinone-1-yl position (e.g., target compound, N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide) show higher yields (94%) in synthesis compared to 2-yl derivatives, likely due to steric and electronic factors .
Applications in Catalysis and Material Science The target compound’s anthraquinone-1-yl benzamide scaffold aligns with N,O-bidentate directing groups used in palladium-catalyzed C-H arylation reactions, as demonstrated for N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide . In contrast, oleamide-linked anthraquinone derivatives (e.g., Inh. 2 in ) exhibit corrosion inhibition efficiencies up to 92% in acidic environments, suggesting the target compound’s sulfamoyl group could be optimized for similar applications .
Structural Modifications and Solubility The tert-butyl group in 4-tert-butyl-N-(9,10-dioxoanthracen-2-yl)benzamide increases hydrophobicity, making it suitable for non-polar solvent applications .
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by a sulfamoyl group attached to a benzamide moiety, along with a butyl substituent and an anthracene-derived moiety. This structural complexity suggests diverse interactions with biological targets.
Chemical Formula
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
Research indicates that compounds similar to 4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide exhibit various biological activities, primarily through enzyme inhibition and interaction with cellular pathways.
-
Inhibition of NTPDases :
- Sulfamoyl-benzamide derivatives have been shown to selectively inhibit human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). The inhibition of these enzymes is significant due to their role in purinergic signaling, which is implicated in numerous physiological and pathological processes.
- For instance, one study reported that certain sulfamoyl-benzamide derivatives exhibited IC50 values in the sub-micromolar range against h-NTPDases, indicating potent inhibitory effects .
- Anti-Cancer Properties :
- Carbonic Anhydrase Inhibition :
Study 1: Inhibition of h-NTPDases
In a comparative study of various sulfamoyl-benzamide derivatives:
- Compound 3i was identified as the most potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM.
- Structure-activity relationship (SAR) analysis indicated that the presence of a butyl group enhanced binding affinity within the enzyme's active site .
Study 2: Anti-Cancer Activity
A series of sulfamoyl-salicylamide derivatives were tested against multiple cancer cell lines:
- Compound IV showed the highest efficacy against MCF-7 cells, leading to significant cell death through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Biological Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound 3i | h-NTPDase1 | 2.88 ± 0.13 | Inhibitor |
| Compound IV | MCF-7 Cancer Cells | N/A | Anti-cancer |
| Compound 2d | Carbonic Anhydrase | 0.28 ± 0.07 | Inhibitor |
Table 2: Structure-Activity Relationship
| Group | Compound | Key Structural Features | Biological Activity |
|---|---|---|---|
| A | 2a–2e | Sulfamoylbenzoic acids | Moderate inhibitor |
| B | 3a–3j | Sulfamoyl-benzamides | Potent inhibitors |
| C | 4a–4e | Bis-sulfonamide-carboxamide | Variable activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
